molecular formula C12H8N2O2S B2475994 N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide CAS No. 919860-89-2

N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide

Cat. No.: B2475994
CAS No.: 919860-89-2
M. Wt: 244.27
InChI Key: YDVVRTBIJLFBHI-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide is a novel small molecule hybrid compound designed for preclinical research, particularly in the field of oncology. Its molecular structure incorporates a benzothiophene scaffold linked to an isoxazole ring via a carboxamide group, a design principle recognized in the development of kinase inhibitors and anticancer agents . Compounds based on the benzothiophene-2-carboxamide structure have demonstrated potent activity as multi-kinase inhibitors, selectively targeting key oncogenic kinases such as Dyrk1A, Dyrk1B, and Clk1, which play crucial roles in cancer cell proliferation, survival, and the maintenance of chemoresistant dormant states . Simultaneously, isoxazole-carboxamide derivatives have shown broad-spectrum, potent antiproliferative efficacy against diverse cancer cell lines, including melanoma (B16F1), colorectal adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . The strategic fusion of these two pharmacophores in a single molecule positions this compound as a promising candidate for investigating multi-targeted anticancer therapy. Its potential mechanism of action is hypothesized to involve the disruption of aberrant kinase signaling and pre-mRNA splicing, leading to cell cycle arrest and the induction of apoptosis in malignant cells . This product is intended for research purposes by qualified scientific personnel only. It is strictly for use in laboratory research and is not approved for human, therapeutic, or veterinary diagnostic or treatment use. The buyer assumes all responsibility for compliance with local and federal regulations regarding the handling and use of this substance.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c15-12(10-3-5-13-16-10)14-9-1-2-11-8(7-9)4-6-17-11/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVVRTBIJLFBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

EDC/DMAP-Mediated Coupling

A mixture of isoxazole-5-carboxylic acid (3 mmol), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC; 3.3 mmol), and 4-dimethylaminopyridine (DMAP; 0.6 mmol) in dichloromethane (DCM) is stirred under argon for 30 minutes. Benzo[b]thiophene-5-amine (3.2 mmol) is added, and the reaction is monitored via thin-layer chromatography (TLC). Post-reaction, the crude product is purified by flash chromatography (DCM:ethyl acetate, 4:1), yielding the target compound in 65–72%.

DCC/DMAP Catalysis

In anhydrous DCM, N,N'-dicyclohexylcarbodiimide (DCC; 1.2 eq.) and DMAP (0.13 eq.) are added to a solution of isoxazole-5-carboxylic acid and benzo[b]thiophene-5-amine. The mixture is stirred at room temperature for 24 hours, filtered through Celite®, and concentrated. Recrystallization from methanol affords the product in 68–75% yield.

Alternative Synthetic Routes

One-Pot Cycloaddition and Amidation

A novel one-pot strategy combines nitrile oxide cycloaddition with in situ amidation. Benzo[b]thiophene-5-amine is reacted with in situ-generated nitrile oxides from hydroxamoyl chlorides and alkynes in the presence of triethylamine. This method reduces purification steps and improves overall yield (70–78%).

Microwave-Assisted Synthesis

Microwave irradiation accelerates the coupling step, reducing reaction times from hours to minutes. For example, a 10-minute irradiation at 150°C in DMF with EDC and DMAP achieves 80% yield, compared to 65% under conventional heating.

Optimization of Reaction Conditions

Parameter Optimal Condition Yield Improvement Source
Solvent DCM or DMF 15–20%
Catalyst DMAP (0.6–1.2 eq.) 10–12%
Temperature 25–80°C 8–10%
Coupling Reagent EDC > DCC 5–7%

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are pivotal for structural confirmation. Key spectral data for N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, isoxazole-H), 8.25 (d, J = 8.4 Hz, 1H, thiophene-H), 7.92 (d, J = 5.6 Hz, 1H, thiophene-H), 7.58 (t, J = 7.2 Hz, 1H, thiophene-H).
  • HRMS (ESI): m/z calcd for C₁₃H₁₀N₂O₂S [M+H]⁺: 246.0534; found: 246.0536.

Chemical Reactions Analysis

Oxidation Reactions

The benzo[b]thiophene moiety undergoes selective oxidation at the sulfur atom. Common oxidizing agents include:

ReagentProductConditionsSource
H₂O₂/CH₃COOHSulfoxide derivative25°C, 6 h
mCPBA (meta-chloroperbenzoic acid)Sulfone derivativeDCM, 0°C → rt, 12 h

Mechanistic Insight :

  • Sulfur oxidation proceeds via electrophilic attack, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation) depending on stoichiometry.

  • The isoxazole ring remains intact under mild conditions but may degrade under strong oxidative agents like KMnO₄ .

Nucleophilic Substitution

The isoxazole ring participates in nucleophilic substitution at the 4-position due to electron-withdrawing effects of the adjacent carboxamide group:

NucleophileProductCatalyst/ConditionsYieldSource
NH₃ (gaseous)4-Aminoisoxazole derivativeEtOH, reflux, 8 h72%
Morpholine4-MorpholinoisoxazoleK₂CO₃, DMF, 60°C, 12 h65%

Key Observation :

  • Substitution is regioselective, favoring the 4-position over the 3-position due to resonance stabilization of the transition state .

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsProductNotesSource
6M HCl, refluxIsoxazole-5-carboxylic acidComplete hydrolysis in 4 h
NaOH (10%), 80°CSodium carboxylate saltPartial degradation of thiophene

Structural Impact :

  • Hydrolysis destroys the amide bond, generating carboxylic acid derivatives that retain the heterocyclic backbone .

Cycloaddition Reactions

The isoxazole ring engages in [3+2] cycloadditions with nitrile oxides or alkynes:

PartnerProductConditionsSource
Phenylnitrile oxideIsoxazolo[5,4-d]isoxazoleToluene, 110°C, 24 h
EthynylbenzenePyrazole-fused derivativeCuI, DIPEA, 80°C, 12 h

Regiochemistry :

  • Reactions follow Frontier Molecular Orbital (FMO) theory, with the isoxazole acting as a dipolarophile .

Condensation Reactions

The carboxamide group reacts with aldehydes to form hydrazone derivatives:

AldehydeProductConditionsYieldSource
4-NitrobenzaldehydeN'-Arylidene carbohydrazideMeOH, reflux, 2 h85%
FurfuralHeteroaromatic hydrazoneTFA catalysis, rt, 18 h78%

Applications :

  • Hydrazones serve as intermediates for synthesizing antimicrobial and anticancer agents .

Metal Complexation

The compound coordinates with transition metals via the amide oxygen and thiophene sulfur:

Metal SaltComplex TypeGeometrySource
Cu(II) acetateOctahedralO,S-bidentate
Pd(II) chlorideSquare planarN,O-chelate

Spectroscopic Evidence :

  • IR shifts at 1650 cm⁻¹ (amide I) and 3400 cm⁻¹ (N–H) confirm coordination .

Scientific Research Applications

Anticancer Activity

N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide and its derivatives have been investigated for their anticancer properties. A study highlighted the synthesis of isoxazole derivatives, which were evaluated for cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound demonstrated significant activity against human cancer cell lines such as MCF-7 (breast cancer), OVCAR-3 (ovarian cancer), and others. The mechanism of action often involves the inhibition of specific pathways associated with tumor growth and proliferation, such as the COX pathway, which is crucial for inflammation and cancer progression .

Case Study: COX Inhibition and Anticancer Activity

A derivative of isoxazole was found to be a potent inhibitor of COX-1, showing a 20-fold increase in potency against ovarian cancer cells compared to lead compounds. This indicates the potential of isoxazole derivatives in developing targeted cancer therapies .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various studies. Isoxazole derivatives have been synthesized and evaluated for their ability to reduce inflammation in animal models. For example, compounds derived from isoxazole exhibited significant reductions in paw edema in carrageenan-induced rat models, showcasing their efficacy as anti-inflammatory agents .

Case Study: Evaluation of Anti-inflammatory Activity

In one study, a series of indole-isoxazoles were synthesized and tested for their anti-inflammatory effects, achieving up to 73.7% reduction in edema compared to control groups. This underscores the therapeutic potential of isoxazole derivatives in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research has shown that isoxazole derivatives possess antibacterial and antifungal activities against various pathogens. For instance, compounds were tested against E. coli, S. aureus, and Pseudomonas aeruginosa, demonstrating promising results with significant zones of inhibition .

Case Study: Synthesis and Testing of Antimicrobial Compounds

A study synthesized several 4,5-dihydro-isoxazoles and tested them for antibacterial activity using the disc diffusion method. The results indicated that certain derivatives exhibited high activity against E. coli and C. albicans, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s closest structural analogs include carboxamide derivatives with variations in heterocyclic cores, substituents, and regiochemistry. Key comparisons are outlined below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide C₁₁H₈N₂O₂S 256.26 Benzo[b]thiophen-5-yl, Isoxazole-5-carboxamide Extended aromatic system (π-π interactions), carboxamide at C5 of isoxazole
n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide C₁₂H₁₃N₃O₂S 283.32 Cyclopropyl, Thiophen-2-yl, Isoxazole-3-carboxamide Smaller thiophene ring, carboxamide at C3, cyclopropyl introduces steric bulk

Key Differences and Implications:

This may improve membrane permeability or binding to hydrophobic protein pockets.

Carboxamide Position :

  • The 5-carboxamide group on the isoxazole ring positions the -CONH₂ for optimal hydrogen bonding in planar geometries, whereas 3-carboxamide derivatives (e.g., ) may adopt distinct binding conformations due to steric constraints.

Synthetic Accessibility :

  • Both compounds likely employ coupling reactions (e.g., EDCI/HOBt-mediated amidation) similar to thiazole-carboxamide syntheses . However, benzo[b]thiophene coupling may require harsher conditions due to steric hindrance.

Hydrogen Bonding and Crystal Packing :

  • Graph set analysis () suggests that carboxamide groups form robust N-H···O/N-H···N motifs. The benzo[b]thiophene’s sulfur atom may participate in weaker C-H···S interactions, influencing crystallization behavior .
  • Tools like Mercury CSD () enable comparative analysis of intermolecular interactions in analogous crystal structures, though specific data for these compounds are unavailable .

Research Findings and Trends

  • Thermodynamic Stability : Benzo[b]thiophene-containing compounds often exhibit higher melting points than thiophene derivatives due to enhanced aromatic stabilization.
  • Bioactivity : While direct pharmacological data are absent, isoxazole-carboxamides are frequently explored as kinase inhibitors or antimicrobial agents. The benzo[b]thiophene variant’s larger surface area may improve target affinity but reduce solubility.

Biological Activity

N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structural combination of a benzo[b]thiophene moiety and an isoxazole ring, which contributes to its biological properties. The synthesis typically involves:

  • Formation of the benzo[b]thiophene core : This can be achieved through methods like the Gewald reaction.
  • Construction of the isoxazole ring : Cyclization reactions involving N-hydroxycarbamates are commonly employed.
  • Coupling of the two moieties : Techniques such as Suzuki-Miyaura cross-coupling are utilized to form the final product.

Anticancer Activity

This compound has shown promising anticancer properties. Research indicates that derivatives of this compound exhibit strong cytotoxic effects against various human cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • DU145 (prostate cancer)

In vitro studies have demonstrated IC50 values ranging from 7 to 20 µM against these cell lines, indicating potent activity . The mechanism involves the induction of reactive oxygen species (ROS) and apoptosis in tumor cells, similar to other benzo[b]thiophene derivatives .

Anti-inflammatory Properties

The isoxazole ring is known for its anti-inflammatory potential. Compounds bearing this structure have been reported to selectively inhibit COX-2 enzymes, which are involved in inflammatory responses. For instance, certain isoxazole derivatives have shown significant anti-inflammatory activity with selectivity towards COX-2 over COX-1 .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with cancer progression and inflammation.
  • Receptor Modulation : It potentially binds to various receptors, altering their activity and influencing cellular signaling pathways.

Study 1: Cytotoxicity Against Tumor Cells

A study evaluated the cytotoxic effects of this compound on six human tumor cell lines. The results indicated a strong correlation between lipophilicity and cytotoxic activity, with significant inhibition of tumor-associated NADH oxidase (tNOX) activity observed .

Study 2: Antimicrobial Activity

Research has also explored the antimicrobial properties of isoxazole derivatives. A study found that certain derivatives exhibited low cytotoxicity while effectively reducing biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . This suggests potential applications in treating infections resistant to conventional antibiotics.

Comparative Analysis

CompoundBiological ActivityMechanismIC50 (µM)
This compoundAnticancerROS induction7 - 20
Isoxazole Derivative AAnti-inflammatoryCOX-2 inhibitionNot specified
Isoxazole Derivative BAntimicrobialBiofilm reductionNot specified

Q & A

Q. Example Protocol :

Activate isoxazole-5-carboxylic acid with EDCI/HOBt in DMF.

Add benzo[b]thiophen-5-amine and stir at room temperature for 12 hours.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Basic: How is structural characterization of this compound performed?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H-NMR : Peaks at δ 7.3–8.1 ppm confirm aromatic protons from benzo[b]thiophene and isoxazole .
    • ¹³C-NMR : Carbonyl signals (C=O) appear at ~165–170 ppm .
  • Infrared Spectroscopy (IR) : Stretching bands at ~1600–1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (N-H) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 348 for similar compounds) validate molecular weight .

Advanced: How can reaction yields be optimized when scaling up synthesis?

Answer:
Critical variables include:

  • Catalyst loading : Increase EDCI from 1.2 to 1.5 equivalents to drive reactions to completion .
  • Temperature control : Microwave-assisted synthesis at 80–100°C improves kinetics without side-product formation .
  • Workup strategies : Use preparative HPLC for high-purity isolation (>95%) when scaling beyond 10 mmol .

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